
277302-47-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 277302-47-3 is known as Tuberoinfundibular Neuropeptide, also referred to as TIP-39. This compound is a neuropeptide and an agonist of the parathyroid hormone 2 receptor. It is composed of a sequence of amino acids and has a molecular formula of C202H325N61O54S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tuberoinfundibular Neuropeptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Tuberoinfundibular Neuropeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tuberoinfundibular Neuropeptide primarily undergoes hydrolysis reactions, where the peptide bonds are cleaved by water moleculesAdditionally, it can participate in oxidation reactions, where specific amino acid residues such as methionine and cysteine are oxidized .
Common Reagents and Conditions: Common reagents used in the hydrolysis of Tuberoinfundibular Neuropeptide include water and various proteolytic enzymes. Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions .
Major Products Formed: The major products formed from the hydrolysis of Tuberoinfundibular Neuropeptide are smaller peptide fragments and individual amino acids. Oxidation reactions can result in the formation of sulfoxides or disulfides, depending on the specific amino acid residues involved .
Aplicaciones Científicas De Investigación
Tuberoinfundibular Neuropeptide has a wide range of scientific research applications. In the field of chemistry, it is used as a model peptide to study peptide synthesis and degradation mechanisms. In biology, it is studied for its role in neuroendocrine signaling and its effects on various physiological processes. In medicine, Tuberoinfundibular Neuropeptide is investigated for its potential therapeutic applications, particularly in the treatment of neuroendocrine disorders and pain management. Additionally, it has industrial applications in the development of peptide-based drugs and diagnostic tools .
Mecanismo De Acción
Tuberoinfundibular Neuropeptide exerts its effects by binding to the parathyroid hormone 2 receptor, a G protein-coupled receptor. Upon binding, it activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate levels. This activation triggers a cascade of intracellular signaling pathways that ultimately result in the modulation of gene expression and cellular responses. The molecular targets and pathways involved include the cyclic adenosine monophosphate-dependent protein kinase pathway and the calcium signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Tuberoinfundibular Neuropeptide include other neuropeptides such as vasoactive intestinal peptide, pituitary adenylate cyclase-activating polypeptide, and corticotropin-releasing hormone. These compounds share structural similarities and often act on similar receptors or signaling pathways .
Uniqueness: What sets Tuberoinfundibular Neuropeptide apart from other neuropeptides is its high specificity for the parathyroid hormone 2 receptor and its unique sequence of amino acids. This specificity allows it to selectively modulate neuroendocrine functions and pain perception, making it a valuable tool in both basic research and potential therapeutic applications .
Propiedades
Número CAS |
277302-47-3 |
|---|---|
Fórmula molecular |
C₂₀₂H₃₂₅N₆₁O₅₄S |
Peso molecular |
4504.20 |
Secuencia |
One Letter Code: SLALADDAAFRERARLLAALERRHWLNSYMHKLLVLDAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



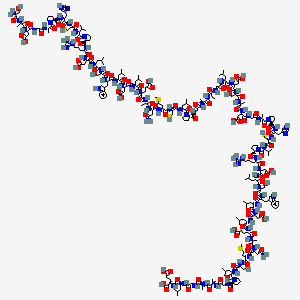
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)
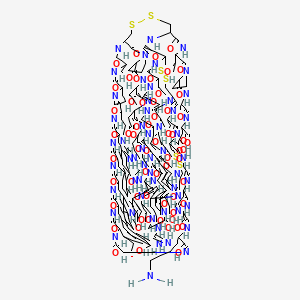

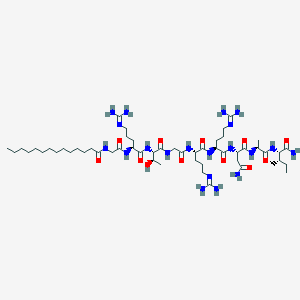
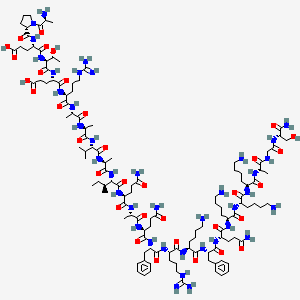
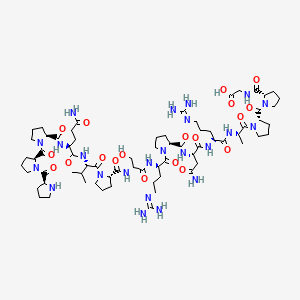

![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)
![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)


